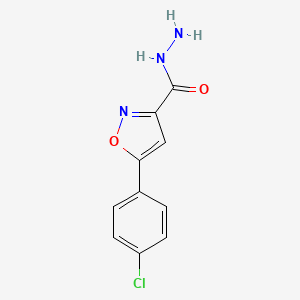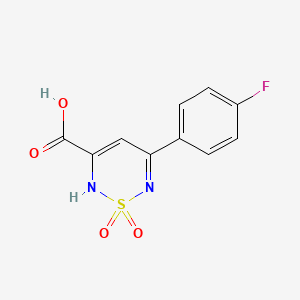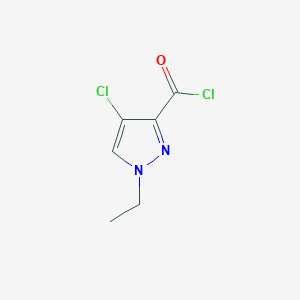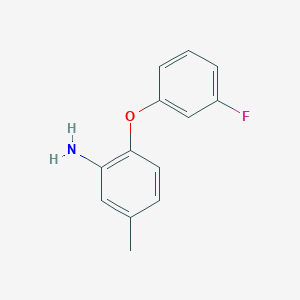
2-(3-Fluorophenoxy)-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenoxy)-5-methylaniline, or 3-FMA, is a synthetic molecule belonging to the phenylalkylamine class of compounds. It is a derivative of the parent compound, phenethylamine, and is structurally similar to the popular stimulant drugs amphetamine and methamphetamine. 3-FMA is a compound of interest to researchers due to its potential as a psychostimulant and its ability to modulate the release of neurotransmitters in the brain. In addition, 3-FMA has been studied for its potential applications in scientific research and lab experiments.
Aplicaciones Científicas De Investigación
-
Herbicide Development
- Field : Agriculture/Chemistry
- Application : A series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed, based on the structure of a previous lead compound, through an in silico structure-guided optimization approach .
- Method : The newly designed compounds were prepared, starting from the ester reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid with ethanol, using concentrated H2SO4 as a catalyst under reflux conditions .
- Results : Some of these new compounds showed good herbicidal activity by both pre- and post-emergence applications, especially compound 2a, which displayed a comparable pre-emergence herbicidal activity to diflufenican at 300–750 g ai/ha, and a higher post-emergence herbicidal activity than diflufenican at the rates of 300–750 g ai/ha .
-
Drug Delivery Systems
- Field : Medicine/Pharmaceuticals
- Application : The inclusion of fluorine motifs in drugs and drug delivery systems is an established tool for modulating their biological potency. Fluorination can improve drug specificity or boost the vehicle’s ability to cross cellular membranes .
- Method : The synthesis of fluorinated bioisostere of a clinical stage immunoadjuvant—poly[di …] .
- Results : The approach has yet to be applied to vaccine adjuvants .
-
Synthesis of Fluorinated Compounds
- Field : Organic Chemistry
- Application : Fluoroform, or trifluoromethane, is a chemical compound used in diverse applications in organic synthesis . It is a hydrofluorocarbon and a part of the haloforms, a class of compounds with the formula CHX3 (X = halogen) with C3v symmetry .
- Method : Fluoroform is produced industrially as both a by-product of and precursor to the manufacture of Teflon . It is produced by the reaction of chloroform with HF .
- Results : Fluoroform is not an ozone depleter but is a greenhouse gas .
-
Pharmaceutical Research
- Field : Medicine/Pharmaceuticals
- Application : The compound 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide has a similar structure to “2-(3-Fluorophenoxy)-5-methylaniline” and could potentially be used in pharmaceutical research .
- Method : The compound can be synthesized from 2-(3-(trifluoromethyl)phenyl)acetic acid with ethanol, using concentrated H2SO4 as a catalyst under reflux conditions .
- Results : The compound has a molecular weight of 233.19g/mol and a complexity of 258 .
-
Pharmaceutical Compositions
- Field : Medicine/Pharmaceuticals
- Application : A new pharmaceutical composition comprising 4-(4-(3-(4-chloro-3-trifluoromethyl-phenyl)-ureido)-3-fluoro-phenoxy)-pyridine-2-carboxylic acid for the treatment of hyper-proliferative disorders .
- Method : The preparation of a solid dispersion of the compound in substantially amorphous form which comprises a method selected from the group consisting of fusion/melt technology, hot melt extrusion, solvent evaporation, freeze drying, spray .
- Results : The pharmaceutical composition is used for the treatment of hyper-proliferative disorders .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Fluoroform, or trifluoromethane, is a chemical compound used in diverse applications in organic synthesis . It is a hydrofluorocarbon as well as being a part of the haloforms, a class of compounds with the formula CHX3 (X = halogen) with C3v symmetry .
- Method : About 20 million kg per year are produced industrially as both a by-product of and precursor to the manufacture of Teflon . It is produced by reaction of chloroform with HF .
- Results : Fluoroform is not an ozone depleter but is a greenhouse gas .
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSFNUHYUYWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)-5-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

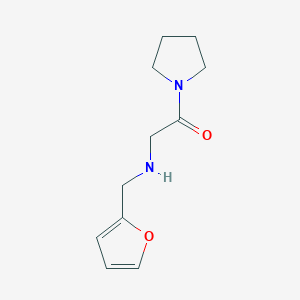
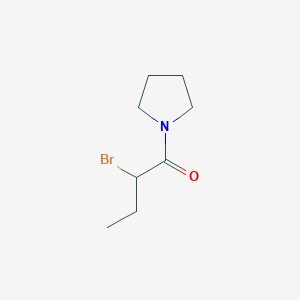

![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)
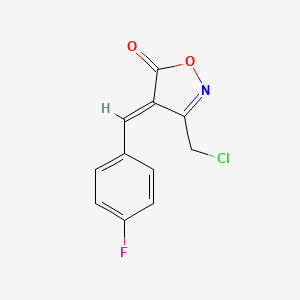
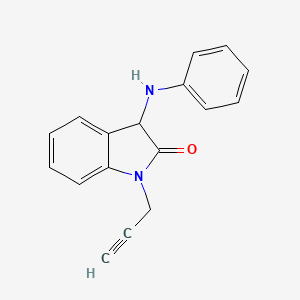
![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)
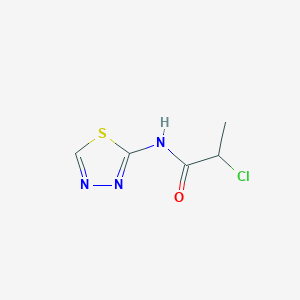
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)
